The table below summarizes the core mechanistic and pharmacokinetic properties of biperiden.
| Property | Description |
|---|---|
| Primary Mechanism | Non-selective muscarinic acetylcholine receptor (mAChR) antagonist [1] [2]. |
| Receptor Subtype Selectivity | Antagonizes all five mAChR subtypes (M1-M5) with a higher affinity for the M1 subtype compared to others (approximately 10-fold) [3] [2]. |
| Other Molecular Actions | Functional inhibitor of acid sphingomyelinase (FIASMA) [1]. Weak, uncompetitive inhibitor of acetylcholinesterase (AChE) at very high concentrations (Ki = 1.11 mmol/L) [4]. |
| Key Pharmacokinetics | • Bioavailability: ~33% (oral, due to first-pass metabolism) [1] [5]. • Half-Life: ~18-24 hours [1] [2]. • Protein Binding: ~60% [1]. |
Biperiden acts as a competitive antagonist at the orthosteric binding site of muscarinic receptors, which is the native binding site for acetylcholine [6]. This blockade inhibits receptor activation.
The downstream effects depend on the receptor subtype:
The following diagram illustrates the signaling pathways of muscarinic receptors and the site of biperiden's action.
Biperiden antagonizes acetylcholine at muscarinic receptors, inhibiting downstream signaling.
Research on biperiden's mechanism employs specific experimental protocols. Key methodologies from the search results include:
The Ellman's assay is a standard method used to investigate biperiden's interaction with acetylcholinesterase (AChE) [4].
Computational docking predicts how biperiden interacts with protein targets at the atomic level.
These studies measure the functional effects of biperiden in healthy volunteers or patients.
Biperiden's clinical effects are primarily due to muscarinic receptor blockade in the central nervous system and periphery.
Biperiden lactate serves as a key pharmacological tool in neuroscience and drug development research due to its action as a non-selective muscarinic acetylcholine receptor (mAChR) antagonist [1]. It competitively binds to M1 muscarinic receptors, inhibiting acetylcholine-mediated signaling and indirectly enhancing dopaminergic activity in the central nervous system [1]. The table below summarizes its core research applications:
| Research Application | Key Findings / Use Cases | Primary Mechanism of Action |
|---|---|---|
| Modeling Cognitive Impairment | Induces transient deficits in memory & attention in healthy volunteers; models age-related episodic memory impairment [2] [3]. | Muscarinic receptor antagonism (M1) [2]. |
| Parkinson's Disease & Drug-Induced Side Effects | Symptomatic treatment of parkinsonism & extrapyramidal side effects from antipsychotics [4] [5] [6]. | Restores dopamine-acetylcholine balance in corpus striatum [7]. |
| Nerve Agent Poisoning | Investigated as an antiseizure compound in organophosphate poisoning [4] [5]. | Uncompetitive acetylcholinesterase (AChE) inhibition & muscarinic antagonism [4]. |
| Oncology Research | Reduces tumor size in pancreatic ductal adenocarcinoma mouse models [1]. | Induction of apoptosis & inhibition of cell proliferation [1]. |
| Seizure & Excitability Research | Reduces frequency of spontaneous seizures & hippocampal excitability in rat models [1]. | Reduction of extracellular hippocampal glutamate levels [1]. |
The table below summarizes critical quantitative data from experimental research, which is essential for designing and interpreting studies involving this compound.
| Parameter / Finding | Quantitative Value | Experimental Context / Notes |
|---|---|---|
| AChE Inhibition Constant (Kᵢ) | 1.11 ± 0.20 mmol/L | In vitro (electric eel AChE); Uncompetitive inhibition [4]. |
| Predicted Binding Energy (ΔG) | -7.84 kcal/mol | In silico docking to AChE (H-bond with Tyr 341, π-π interactions) [4]. |
| Dose for Cognitive Modeling (Human) | 4 mg (oral) | Single dose impairs recognition memory & reaction times in healthy young adults [2]. |
| IV Doses for Challenge Model (Human) | 1.3 mg & 2.6 mg (base) | 60-min IV infusion in healthy elderly subjects to impair working memory & attention [3]. |
| Antiproliferative/Apoptotic Effect (In Vitro) | 29.6 μg/mL (72h) | Significant effect on human pancreatic ductal adenocarcinoma cells [1]. |
| Antitumor Efficacy (In Vivo) | 10 mg/kg (i.p., daily) | Reduced tumor size by 83% in Panc-1 xenograft mouse model over 3 weeks [1]. |
| Antiseizure Efficacy (In Vivo) | 8 mg/kg (i.p., every 8h) | Reduced late seizures in rat model; decreased hippocampal glutamate & excitability [1]. |
This protocol is used to transiently impair cognitive function in healthy volunteers to test potential therapeutic compounds [3].
This protocol assesses the effect of this compound on tumor growth in a xenograft mouse model [1].
This protocol evaluates the direct effect of biperiden on cancer cell proliferation and death [1].
The following diagram illustrates the primary mechanism of action of this compound and its downstream cognitive effects, which underpin its use as a pharmacological challenge tool.
This compound acts as a muscarinic receptor antagonist, disrupting cholinergic signaling and inducing transient cognitive deficits.
The workflow for using this compound in a clinical cognitive challenge study, from screening to data analysis, follows a structured process as outlined below.
Workflow for a clinical crossover study using this compound to model cognitive impairment and characterize its effects.
Biperiden's antagonism of muscarinic receptors has several downstream consequences on brain function and network dynamics.
Biperiden is used as a pharmacological tool in clinical research, particularly in challenge models to study cholinergic cognition.
This model induces temporary, reversible cognitive deficits to test the efficacy of pro-cholinergic drugs [3]. A representative study protocol is summarized below.
| Protocol Aspect | Detailed Methodology |
|---|---|
| Study Design | Randomized, double-blind, placebo-controlled, 3-way crossover [3]. |
| Subjects | Healthy elderly volunteers (e.g., 65-80 years old), screened for health and normal cognitive function (MMSE ≥28) [3]. |
| Intervention | Single oral doses of placebo, 2 mg, and 4 mg biperiden hydrochloride, with washout periods of at least 1 week [3]. |
| Pharmacokinetic (PK) Assessments | Venous blood sampling pre-dose and at 0.5, 1, 1.5, 2, 2.5, 4, 7, 10, and 22 hours post-dose. Plasma concentrations are determined via LC-MS/MS [3]. |
| Pharmacodynamic (PD) Assessments | A battery of neurocognitive tasks and electrophysiological measurements performed at baseline and repeatedly post-dose (e.g., 1, 2.5, 4, 7, 22 hours). Examples include: Visual-Verbal Learning Test (verbal memory), N-back Task (working memory), Adaptive Tracking Task (sustained attention) [3]. |
| Data Analysis | Population PK-PD modeling to quantify concentration-effect relationships for key cognitive measures [3]. |
The workflow and core findings of this model can be visualized as follows:
Biperiden challenge model workflow and outcomes.
Another research application involves measuring event-related potentials (ERPs) to investigate biperiden's effects on early perceptual stages [4].
For researchers developing novel cholinergic therapies, biperiden's profile offers several important insights:
The following table summarizes the key pharmacokinetic parameters of biperiden. Please note that the lactate salt is used for parenteral administration, while the hydrochloride salt is used for oral tablets [1] [2] [3].
| Parameter | Value | Notes / Conditions |
|---|---|---|
| Bioavailability | 29% - 33% | Due to extensive first-pass metabolism [2]. |
| Time to Peak Plasma Concentration (T~max~) | 1.5 hours | After a single 4 mg oral dose [2] [3]. |
| Protein Binding | ~95% | [2] |
| Volume of Distribution | 4,030 L | Suggests extensive tissue distribution [4]. |
| Metabolism | Hepatic hydroxylation | Primarily hydroxylation of the bicycloheptene and piperidine rings [4] [2]. |
| Elimination Half-Life | 18 - 24 hours | May be prolonged in elderly patients [2]. |
| Route of Elimination | Renal (as metabolites) | No unchanged drug is excreted via the kidney [4]. |
Biperiden's primary effects are mediated through its antagonism of muscarinic acetylcholine receptors.
| Property | Description |
|---|---|
| Mechanism of Action | Competitive antagonism of acetylcholine at central and peripheral muscarinic receptors [2] [3]. |
| Primary Receptor Targets | Non-selective muscarinic acetylcholine receptor (mAChR) antagonist (M1-M5) [2]. |
| Other Actions | Acts as a Functional Inhibitor of Acid Sphingomyelinase (FIASMA) [2]. Also possesses nicotinolytic activity and may block dopamine reuptake [5] [3]. |
| Therapeutic Effect | Restores balance between cholinergic and dopaminergic systems in the corpus striatum, improving muscle rigidity, tremor, and extrapyramidal symptoms [4] [3]. |
The diagram below illustrates the core pharmacodynamic pathway of biperiden and its effects on neuronal signaling.
Biperiden antagonizes muscarinic receptors, inhibiting downstream signaling pathways.
A 2021 randomized, placebo-controlled, crossover study provides a robust methodology for using biperiden as a pharmacological challenge to induce temporary cognitive deficits, useful for testing pro-cognitive compounds [6].
Biperiden is classified as a non-selective muscarinic antagonist but shows a distinct binding profile with higher selectivity for the M1 subtype.
| Receptor Subtype / Enzyme | Affinity / Inhibition | Mechanism / Notes |
|---|---|---|
| Muscarinic M1 Receptor | High affinity; Selective antagonist [1] [2] | Primary site of action; believed to mediate central effects [3]. |
| Muscarinic M2 Receptor | Weaker antagonistic activity [3] | Lower affinity compared to M1 [3]. |
| Muscarinic M3, M4, M5 | Antagonist activity [3] | Non-selective antagonism [3]. |
| Acetylcholinesterase (AChE) | Very weak uncompetitive inhibitor (Ki = 1.11 mmol/L) [4] | Binds to peripheral anionic site; therapeutic relevance is likely minimal [4]. |
Biperiden's antagonism at muscarinic receptors translates into specific functional outcomes across different biological systems, which are summarized in the table below.
| Experimental Context | Observed Effect | Research Implication |
|---|---|---|
| Parkinson's Disease & Drug-Induced EPS | Improves muscle control, reduces rigidity and abnormal sweating [5] [3]. | Used to manage extrapyramidal side effects from antipsychotics; adjunct therapy for Parkinson's [5] [3]. |
| Ethanol Reward (Mouse Model) | Blocked expression of ethanol-induced conditioned place preference (CPP) [6]. | Suggests M1/M4 antagonism can modulate drug reward pathways, potentially by increasing dopamine turnover in the nucleus accumbens [6]. |
| Cognition & Information Processing (Human EEG) | Increased N1 amplitude to pre-exposed stimuli; prolonged reaction times [2]. | Affects early perceptual processing without disrupting learned irrelevance behavior [2]. |
| Organophosphate Poisoning | Investigated as an antiseizure compound [4]. | Potential protective role beyond receptor antagonism, though its weak AChE inhibition is likely not the primary mechanism [4]. |
For researchers aiming to replicate or build upon key findings, here are the methodologies for two critical experiments.
This protocol is derived from classic receptor binding studies that established biperiden's affinity profile [1] [7].
This methodology confirms biperiden's direct, albeit weak, interaction with the AChE enzyme [4].
The following diagram illustrates the primary and secondary molecular interactions of biperiden within a cholinergic synapse, integrating its receptor antagonism and weak enzyme inhibition.
This diagram shows biperiden's primary action as a competitive antagonist at the postsynaptic M1 receptor, blocking acetylcholine. Its secondary, much weaker action is uncompetitive inhibition of acetylcholinesterase.
Biperiden functions primarily as a muscarinic acetylcholine receptor antagonist. The tables below summarize its key pharmacological properties and receptor interactions.
Table 1: Key Pharmacological Properties of Biperiden
| Property | Description |
|---|---|
| Drug Class | Anticholinergic, Antiparkinson agent [1] [2] |
| Molecular Target | Muscarinic acetylcholine receptors (mAChRs) [3] [4] |
| Primary MOA | Non-selective antagonist of M1-M5 mAChR subtypes [1] [4] |
| Additional Actions | Functional inhibitor of acid sphingomyelinase (FIASMA); Very weak uncompetitive inhibitor of Acetylcholinesterase (AChE) with Ki of 1.11 mmol/L [1] [5] |
Table 2: Receptor Binding and Selectivity
| Receptor Subtype | Antagonistic Activity | Notes / Functional Role |
|---|---|---|
| M1 | High affinity [1] [5] | Considered primary target for central effects; most abundant mAChR in the brain [3] [1] |
| M2 | Weaker antagonism [1] | - |
| M3 | High affinity [1] | - |
| M4 | High affinity [1] | - |
| M5 | High affinity [1] | - |
The following diagram illustrates the central mechanism of action of biperiden in the corpus striatum for the treatment of Parkinson's disease:
Biperiden restores dopamine-acetylcholine balance in Parkinson's disease by blocking muscarinic receptors.
Biperiden is clinically used for the following primary conditions [6] [1] [2]:
Table 3: Adult Dosage Guidelines
| Indication | Initial Dosage (Oral) | Maximum Dosage | Formulations & Notes |
|---|---|---|---|
| Parkinson's Disease | 2 mg, three or four times daily [6] | 16 mg per day [6] | Available as 2 mg tablets (hydrochloride salt) and injectable solution (lactate salt) [1] [2]. |
| Drug-Induced Extrapyramidal Symptoms | 2 mg, one to three times daily [6] | Individualized based on response [6] | Injectable form (IM/IV) provides rapid relief for acute reactions [1]. |
Research into biperiden's pharmacology includes studies on its interaction with acetylcholinesterase (AChE), revealing a weak uncompetitive inhibition.
Table 4: Key Experimental Findings on AChE Inhibition
| Parameter | Finding | Significance / Implication |
|---|---|---|
| Inhibition Constant (Kᵢ) | 1.11 ± 0.20 mmol/L [5] | Confirms very weak inhibitory potency; not clinically relevant at therapeutic doses. |
| Mechanism | Uncompetitive inhibition [5] | Binds to the AChE-substrate complex, a rare mechanism for AChE inhibitors. |
| Predicted Binding Energy (ΔG) | -7.84 kcal/mol [5] | Indicates a favorable spontaneous binding interaction in silico. |
| Key Molecular Interactions | H-bond with Tyr 341; π-π interactions with Tyr 72, Trp 286, Tyr 341 [5] | Suggests binding at the peripheral anionic site of AChE. |
Detailed Experimental Protocol: AChE Inhibition Assay The following methodology is adapted from research investigating biperiden's interaction with AChE [5]:
Major Contraindications [6] [1] [2]:
Common Side Effects [6] [1] [2]:
Drug Interactions [6] [1] [2]:
This compound is a well-established anticholinergic agent whose primary therapeutic value lies in modulating central cholinergic activity. While research has uncovered additional minor molecular interactions, its clinical profile is dominated by muscarinic receptor antagonism.
Biperiden is a tertiary amine antimuscarinic agent used primarily for the symptomatic treatment of parkinsonism and drug-induced extrapyramidal symptoms. It is administered clinically as the hydrochloride salt in tablets and as the lactate salt in injectable formulations. The development of robust, stability-indicating analytical methods is crucial for ensuring the identity, potency, purity, and quality of biperiden-containing pharmaceuticals. While compendial methods such as those in the USP utilize non-selective techniques like titrimetry and spectrophotometry, modern quality control laboratories require selective and stability-indicating methods capable of separating the active pharmaceutical ingredient from its degradation products and formulation excipients. High Performance Liquid Chromatography (HPLC) with UV detection has emerged as the preferred technique for this purpose due to its robustness, sensitivity, and specificity [1] [2].
This document provides detailed application notes and experimental protocols for developing and validating a stability-indicating HPLC-UV method for the determination of biperiden in bulk form and pharmaceutical dosage forms, with specific considerations for biperiden lactate injection. The method has been validated in accordance with International Conference on Harmonization (ICH) guidelines and demonstrates selectivity, linearity, accuracy, precision, and robustness [1].
The following tables summarize the optimized chromatographic conditions and the validation results for the HPLC-UV method for biperiden.
Table 1: Optimized Chromatographic Conditions for Biperiden Assay
| Parameter | Specification |
|---|---|
| Column | Waters Symmetry C8 (150 mm × 3.9 mm i.d., 5 µm particle size) [1] |
| Mobile Phase | Methanol:Buffer (50:50, v/v) [1] |
| Buffer Composition | Sodium dihydrogen phosphate (50 mM) and 1-heptanesulfonic acid sodium salt (5 mM) [1] |
| pH Adjustment | pH adjusted to 2.50 with phosphoric acid [1] [2] |
| Flow Rate | 1.0 mL/min [1] |
| Detection Wavelength | 205 nm [1] [3] |
| Injection Volume | 20 µL [1] |
| Column Temperature | Ambient (25°C) [1] |
| Run Time | Approximately 10 minutes [1] |
Table 2: Method Validation Parameters and Results
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 0.5 - 25 µg/mL [2] | - |
| Correlation Coefficient (r) | 0.9998 [2] | r ≥ 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL [2] | - |
| Limit of Quantitation (LOQ) | 0.1 µg/mL [2] | - |
| Precision (RSD) | ≤ 2% [1] | RSD ≤ 2% |
| Accuracy (Recovery) | Close to 100% [1] | 98-102% |
| Specificity | Resolves drug from degradation products and excipients [1] | No interference |
An alternative HPLC method for solid dosage forms uses a conventional C18 column with an acetonitrile-buffer mobile phase and UV detection at 205 nm, demonstrating linearity in the range of 2–6 µg/mL [3].
Forced degradation studies are critical for demonstrating the stability-indicating properties of the method. The following protocol outlines the stress conditions to be applied to a biperiden sample.
Figure 1: Logical workflow for forced degradation studies of biperiden to demonstrate method specificity. RT: Room Temperature.
Procedure:
After analysis, the chromatograms of stressed samples are evaluated for the formation of degradation products and the peak purity of the main biperiden peak is assessed using a photodiode array detector.
System suitability tests are an integral part of the method and must be performed before each analytical run.
Developing a new HPLC method requires a systematic approach. The following diagram and considerations outline the key stages.
Figure 2: A generalized workflow for HPLC method development from initial scouting to routine use.
The described HPLC-UV method effectively addresses the limitations of non-selective compendial methods. The key advantage of this method is its proven stability-indicating capability. The method successfully resolves biperiden from its degradation products formed under various stress conditions, as demonstrated by the forced degradation studies [1]. This is paramount for assessing the shelf-life of pharmaceutical products and for conducting meaningful stability studies.
The method's robustness is evidenced by its successful application to multiple dosage forms, including tablets and injections, as well as the bulk active pharmaceutical ingredient [1]. The use of a C8 column with an ion-pairing mobile phase at low pH is a critical success factor for achieving good peak shape and selectivity. Furthermore, the validation data confirms that the method is linear over a wide concentration range (0.5-25 µg/mL) and possesses the necessary sensitivity, accuracy, and precision for quality control purposes [2].
These application notes provide a detailed protocol for a validated, stability-indicating HPLC-UV method for the determination of biperiden in pharmaceutical formulations. The method is simple, precise, accurate, and specific, fulfilling the requirements for routine quality control analysis in industrial and regulatory settings. By following the procedures outlined for sample preparation, chromatographic separation, and system suitability testing, scientists can reliably use this method for the assay of biperiden in bulk drug substance, tablets, and injections. The method represents a significant improvement over older techniques and is suitable for inclusion in modern pharmacopeial monographs.
Biperiden Lactate is a muscarinic receptor antagonist used primarily in the management of Parkinson's disease and the control of extrapyramidal symptoms induced by neuroleptic drugs. As an active pharmaceutical ingredient (API) administered via injection and oral dosage forms, ensuring its stability and quality through robust analytical methods is critical for pharmaceutical development and quality control. The chemical name for this compound is 1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol compounded with 2-hydroxypropanoic acid (1:1), with a molecular formula of C₂₄H₃₅NO₄ and a molecular weight of 401.5 g/mol. [1] From an analytical chemistry perspective, this compound presents several challenges, including the need for sensitive detection methods and the requirement to separate and quantify the active ingredient from its degradation products.
Stability-indicating methods are specifically designed to accurately measure the active ingredient without interference from degradation products, process impurities, or excipients. These methods are essential throughout the pharmaceutical product lifecycle, from formulation development to quality control and stability studies. Traditional compendial methods for Biperiden analysis involved non-selective techniques such as titrimetric and spectrophotometric procedures, which lacked the specificity to distinguish the intact drug from its degradation products. [2] The development of modern chromatographic techniques, particularly High Performance Liquid Chromatography (HPLC) with UV detection, has addressed these limitations by providing the necessary selectivity, accuracy, and precision for reliable analysis of this compound in both bulk form and pharmaceutical dosage forms.
Researchers have developed and validated multiple stability-indicating HPLC methods for the analysis of Biperiden in various forms. These methods enable precise quantification of the active ingredient while effectively separating it from its degradation products. The methods have been thoroughly validated according to regulatory standards, demonstrating excellent linearity, accuracy, precision, and robustness. Two particularly relevant methods have been selected for detailed presentation in these application notes: one developed by Mohammadi et al. for bulk form and pharmaceutical dosage forms, and another more recent method by Angelov et al. specifically optimized for solid dosage forms. [2] [3]
Table 1: Comparison of Two Stability-Indicating HPLC Methods for Biperiden Analysis
| Parameter | Method 1 (Mohammadi et al.) | Method 2 (Angelov et al.) |
|---|---|---|
| Application | Bulk form and pharmaceutical dosage forms | Solid dosage forms |
| Column | Symmetry C8 (150 mm × 3.9 mm i.d., 5 μm) | Conventional C18 reversed phase |
| Mobile Phase | Methanol-buffer (50:50, v/v, pH 2.50) | Acetonitrile-buffer mixture |
| Buffer Composition | Sodium dihydrogen phosphate (50 mM) and 1-heptanesulfonic acid sodium salt (5 mM) | Not specified in detail |
| Flow Rate | 1 mL/min | Not specified |
| Detection | UV at 205 nm | UV at 205 nm |
| Linearity Range | 0.5-25 μg/mL (r=0.9998) | 2-6 μg/mL |
| Injection Volume | 20 μL | Not specified |
| Sample Temperature | Maintained at 4°C | Room temperature |
| Analytical Workflow | Detailed validation including forced degradation | Routine analysis with ultrasonic extraction |
Table 2: System Suitability Criteria for Biperiden HPLC Methods
| Parameter | Acceptance Criteria | Typical Values Obtained |
|---|---|---|
| Theoretical Plates | >2000 | >5000 |
| Tailing Factor | <2.0 | <1.5 |
| Repeatability (%RSD) | ≤2.0% | <1.0% |
| Resolution | >2.0 from closest eluting peak | >2.5 |
| Capacity Factor | >2.0 | 2.5-4.0 |
The choice between available methods depends on several factors related to the specific analytical needs and sample characteristics. Method 1 offers a wider linearity range (0.5-25 μg/mL), making it suitable for both low-concentration and high-concentration samples, which is particularly advantageous in degradation studies where degradation products may appear at various concentration levels. [2] This method has been comprehensively validated for all key parameters including forced degradation studies, making it appropriate for stability-indicating applications. The use of a C8 column with a methanol-buffer system provides excellent separation of Biperiden from its degradation products.
Method 2, with its narrower linearity range (2-6 μg/mL), is optimized for the assay of solid dosage forms where the drug concentration typically falls within a predictable range. [3] The use of a conventional C18 column and acetonitrile-buffer system makes this method accessible to most quality control laboratories with standard equipment. The inclusion of an ultrasonic extraction procedure with high extraction yield (≥98.4%) makes this method particularly efficient for solid dosage forms. This method is described as rapid and suitable for routine analysis, offering advantages for high-throughput quality control environments.
Materials and Reagents: this compound reference standard (USP grade) should be used for preparation of standards. HPLC-grade methanol, acetonitrile, sodium dihydrogen phosphate, and 1-heptanesulfonic acid sodium salt are required. Water should be ultrapure (18.2 MΩ·cm) obtained from a Millipore system or equivalent. Mobile phase buffers should be prepared fresh weekly and filtered through a 0.45 μm membrane filter.
Mobile Phase Preparation: For Method 1, prepare the mobile phase by mixing methanol and buffer in a 50:50 (v/v) ratio. The buffer is prepared by dissolving 50 mM sodium dihydrogen phosphate (6.9 g) and 5 mM 1-heptanesulfonic acid sodium salt (1.04 g) in 1L of water, adjusting to pH 2.50 with ortho-phosphoric acid. [2] For Method 2, prepare a mobile phase consisting of acetonitrile and buffer in a ratio optimized for the specific C18 column, though the exact ratio is not specified in the available literature.
Standard Solution Preparation: Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a stock standard solution of concentration 1 mg/mL. Working standard solutions are prepared by appropriate dilution of the stock solution with mobile phase to reach the desired concentration within the linearity range (typically 10 μg/mL for Method 1). [2]
Sample Preparation: For bulk drug substance, follow the standard solution preparation procedure. For solid dosage forms (tablets), weigh and powder not less than 20 tablets. Accurately weigh a portion of the powder equivalent to about 4 mg of Biperiden into a suitable container. Add 20 mL of methanol and extract using an ultrasonic bath for 15 minutes with occasional shaking. Cool to room temperature, filter through a 0.45 μm syringe filter, and dilute with mobile phase to obtain a solution of approximately 4 μg/mL. [3] For injectable formulations, dilute directly with mobile phase to the appropriate concentration.
Chromatographic Conditions:
Forced degradation studies are essential to demonstrate the stability-indicating capability of the analytical method and to understand the degradation pathways of this compound. These studies involve subjecting the drug substance to various stress conditions to generate degradation products.
Acidic Degradation: Accurately weigh 50 mg of this compound into a 50 mL volumetric flask. Add 2.0 mL of 0.1M hydrochloric acid and allow to stand at room temperature for 30 minutes. Neutralize with 2.0 mL of 0.1M sodium hydroxide and dilute to volume with mobile phase to obtain a solution of 1 mg/mL. Further dilute to 10 μg/mL with mobile phase before HPLC analysis. [2]
Alkaline Degradation: Accurately weigh 50 mg of this compound into a 50 mL volumetric flask. Add 2.0 mL of 0.1M sodium hydroxide and allow to stand at room temperature for 30 minutes. Neutralize with 2.0 mL of 0.1M hydrochloric acid and dilute to volume with mobile phase to obtain a solution of 1 mg/mL. Further dilute to 10 μg/mL with mobile phase before HPLC analysis. [2]
Oxidative Degradation: Accurately weigh 50 mg of this compound into a 50 mL volumetric flask. Add 2.0 mL of 3% hydrogen peroxide and allow to stand at room temperature for 30 minutes. Dilute to volume with mobile phase to obtain a solution of 1 mg/mL. Further dilute to 10 μg/mL with mobile phase before HPLC analysis. [2]
Thermal Degradation: Expose the solid drug substance to dry heat at 60°C in an oven for 24 hours. After the exposure period, prepare a solution of 10 μg/mL in mobile phase for HPLC analysis.
Photolytic Degradation: Expose the solid drug substance to direct sunlight for 24 hours or to UV light in a stability chamber. After the exposure period, prepare a solution of 10 μg/mL in mobile phase for HPLC analysis.
Table 3: Forced Degradation Conditions and Typical Results for this compound
| Stress Condition | Conditions | Degradation (%) | Number of Degradation Peaks | Peak Purity of Biperiden |
|---|---|---|---|---|
| Acidic | 0.1M HCl, room temperature, 30 min | 10-15% | 2-3 | Pass |
| Alkaline | 0.1M NaOH, room temperature, 30 min | 15-20% | 2-3 | Pass |
| Oxidative | 3% H₂O₂, room temperature, 30 min | 10-12% | 2-3 | Pass |
| Thermal | 60°C, 24 hours | 5-10% | 1-2 | Pass |
| Photolytic | UV light, 24 hours | 5-8% | 1-2 | Pass |
The method should be validated according to ICH guidelines to demonstrate it is suitable for its intended purpose. The validation protocol should include the following parameters:
Linearity: Prepare standard solutions at a minimum of five concentration levels across the range (0.5-25 μg/mL for Method 1, 2-6 μg/mL for Method 2). Inject each concentration in triplicate and plot peak area versus concentration. The correlation coefficient (r) should be not less than 0.999, and the y-intercept should not be significantly different from zero. [2] [3]
Accuracy: Perform recovery studies by spiking known amounts of this compound reference standard into placebo formulations at three concentration levels (80%, 100%, and 120% of target concentration). Each level should be prepared in triplicate. The mean recovery should be between 98.0% and 102.0% with %RSD not more than 2.0%.
Precision:
Specificity: Demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. Inject blank, placebo, stressed samples, and standard solution. The method should demonstrate resolution of Biperiden peak from all potential impurities and degradation products, with peak purity index confirming homogeneous peaks.
Robustness: Deliberately vary method parameters including mobile phase composition (±2%), pH (±0.2 units), flow rate (±0.1 mL/min), column temperature (±2°C), and detection wavelength (±2 nm). System suitability parameters should remain within specified limits despite these variations.
The degradation of this compound primarily occurs through hydrolytic pathways and oxidative mechanisms, which can be efficiently monitored using the developed stability-indicating HPLC methods. The norbornene group and the piperidine nitrogen in the Biperiden structure are particularly susceptible to oxidative degradation, while the ester linkage in the lactate moiety can undergo hydrolysis under both acidic and basic conditions. [2] Understanding these pathways is essential for developing appropriate formulation strategies and storage conditions to ensure product stability throughout the shelf life.
The forced degradation studies demonstrate that Biperiden is most susceptible to alkaline degradation, with approximately 15-20% degradation observed under mild conditions (0.1M NaOH at room temperature for 30 minutes). Acidic conditions also cause significant degradation (10-15%), while oxidative degradation with hydrogen peroxide results in 10-12% degradation. [2] The formation of multiple degradation products under these stress conditions confirms the need for a stability-indicating method that can separate and quantify Biperiden in the presence of these degradants. The developed HPLC methods successfully achieve this separation, with the active drug peak well-resolved from all degradation products, confirming the stability-indicating nature of the methods.
Before initiating sample analysis, system suitability tests must be performed to verify that the chromatographic system is adequate for the intended analysis. Prepare a standard solution of this compound at the target concentration (typically 10 μg/mL) and inject six replicates. Calculate the following parameters:
These parameters ensure that the system is operating optimally and will generate reliable data. If any parameter falls outside the specified limits, troubleshoot the system before proceeding with sample analysis.
For assay of this compound in bulk or dosage forms, use the external standard method. Prepare a standard solution of known concentration and the sample solution as described in the protocol. Inject each solution in duplicate or triplicate and calculate the amount of this compound using the following formula:
% Label Claim = (A_{sample} × W_{std} × P × Dilution_{sample}) / (A_{std} × W_{sample} × Dilution_{std}) × 100%
Where:
For degradation studies, calculate the percentage of degradation using the following formula:
% Degradation = (A_{initial} - A_{stressed}) / A_{initial} × 100%
Where:
The peak purity of Biperiden in stressed samples should be assessed using a photodiode array detector to confirm that the main peak is homogeneous and not co-eluting with any degradation product. The method is considered stability-indicating if: (1) there is baseline separation between Biperiden and all degradation products; (2) the peak purity index for Biperiden remains high (>990) in all stressed samples; and (3) the mass balance in stressed samples is between 98% and 102%. [2] Mass balance is calculated as the sum of the percentage of intact Biperiden and all degradation products relative to the initial amount, and it confirms that all degradation products are accounted for and detected by the method.
The development and validation of stability-indicating methods for this compound should comply with relevant regulatory guidelines including ICH Q2(R1) Validation of Analytical Procedures and ICH Q1A(R2) Stability Testing of New Drug Substances and Products. The methods described in these application notes have been validated according to these guidelines and meet the requirements for pharmaceutical quality control. [2] [3]
Documentation should include complete method validation reports, system suitability data, and representative chromatograms from forced degradation studies. For regulatory submissions, the method should be transferred to quality control laboratories following a formal method transfer protocol that demonstrates equivalent performance between the developing and receiving laboratories.
When used for stability studies, the method should be included in the stability protocol with defined testing intervals as per ICH guidelines. The data generated will support the establishment of retest periods for the API and shelf life for finished pharmaceutical products.
The stability-indicating HPLC methods presented in these application notes provide reliable and accurate means for the analysis of this compound in bulk form and pharmaceutical dosage forms. The Method 1 developed by Mohammadi et al. offers a comprehensive solution for stability studies with its wide linearity range and demonstrated separation of degradation products, while Method 2 by Angelov et al. provides a rapid alternative for routine quality control of solid dosage forms. [2] [3]
Both methods exhibit excellent validation characteristics including specificity, accuracy, precision, and robustness, making them suitable for regulatory submissions and quality control in pharmaceutical manufacturing. The forced degradation studies confirm that the methods are truly stability-indicating, with the ability to separate Biperiden from its degradation products under various stress conditions.
These methods can be confidently implemented in pharmaceutical analysis laboratories for the quality control and stability testing of this compound drug substances and drug products, ensuring their safety, efficacy, and quality throughout their shelf life.
The key details and quantitative data from clinical trials on biperiden for PTE prevention are summarized in the table below:
| Trial Feature | Completed Trial (NCT01048138) | Ongoing Trial (NCT04945213) |
|---|---|---|
| Status & Phase | Terminated (Phase 3) [1] [2] | Enrolling (Phase 3) [3] [4] |
| Participant Goal | 132 (Planned) [1] | 312 (Estimated) [3] [4] |
| Final Enrollment | 123 [1] [5] | Results Pending [3] |
| Primary Outcome | Incidence of PTE at 24 months [1] | Incidence of PTE up to 2 years [3] |
| Key Efficacy Findings | - PTE Incidence: No significant difference (OR 2.6, 95% CI 0.65–10.57; p=0.170) [1] [5]
The following detailed methodology is based on the protocols from the published and ongoing trials.
The diagram below illustrates the journey of a participant in the biperiden clinical trial from screening through to final analysis.
The search results indicate two main paths for future research:
It is crucial for researchers to note that the available evidence from the completed trial does not support the efficacy of biperiden for preventing PTE. The higher seizure frequency observed in the biperiden group, while from an underpowered study, warrants caution. The ongoing larger trial will provide more robust evidence on whether biperiden has a place in PTE prevention [1] [5].
The table below summarizes the key parameters from a published GC-MS method for determining biperiden in plasma. Note that this method uses plasma and does not specify the salt form (lactate or hydrochloride) [1].
| Parameter | Details |
|---|---|
| Sample Volume | 290 µL of plasma [1] |
| Extraction | Simple hexane extraction/clean-up [1] |
| Linear Range | 1.9 - 250 ng/mL [1] |
| Correlation Coefficients | 0.9984 - 0.9999 [1] |
| Between-Day Precision (% CV) | 2.86 - 5.17% [1] |
| Within-Day Precision (% CV) | 0.95 - 5.55% [1] |
| Accuracy (% Error) | Between-day: -2.16 to 5.83%; Within-day: -3.37 to 2.45% [1] |
The following diagram illustrates the general workflow of this method:
Here is a detailed methodology based on the published procedure [1]:
This compound is a muscarinic acetylcholine receptor antagonist with relative selectivity for the M1 receptor subtype that has emerged as a valuable pharmacological tool for modeling specific types of cognitive impairment in animal studies. Unlike non-selective muscarinic antagonists like scopolamine, biperiden produces more selective cognitive deficits with fewer peripheral side effects, making it particularly suitable for investigating cholinergic contributions to memory processes. The lactate salt formulation provides enhanced solubility for parenteral administration in experimental settings. Biperiden's mechanism involves competitive antagonism of central muscarinic M1 receptors, which are predominantly located in brain regions critical for learning and memory, including the cortex and hippocampus. This targeted action allows researchers to investigate the specific contributions of M1 receptor-mediated cholinergic signaling to cognitive function without the widespread disruption characteristic of non-selective muscarinic blockade [1] [2] [3].
The use of this compound in animal models of memory dysfunction is particularly relevant for modeling the early cognitive deficits observed in aging, mild cognitive impairment, and specific aspects of Alzheimer's disease pathology. Evidence suggests that biperiden and scopolamine may model different stages of cholinergic dysfunction, with scopolamine potentially representing more advanced stages of Alzheimer's disease while biperiden may better model the early deficits in declarative memory. This differentiation makes biperiden particularly valuable for preclinical testing of cognitive enhancers and for investigating the specific role of M1 receptors in memory processes [1]. The following table summarizes key characteristics of this compound as a pharmacological tool for memory research:
Table 1: Properties and Formulation of this compound for Research Use
| Property | Specification | Research Significance |
|---|---|---|
| Chemical Formula | C₂₄H₃₅NO₄ [4] [3] | Determines physicochemical properties and solubility |
| Molecular Weight | 401.5 g/mol [4] [3] | Essential for dose calculation and formulation |
| Mechanism of Action | Muscarinic M1 receptor antagonist [2] | Relative M1 selectivity enables specific cognitive impairment models |
| Solubility | Soluble in saline/water (lactate salt) [5] | Suitable for parenteral administration in animals |
| Primary Applications | - Memory impairment models
The cognitive impairing effects of this compound primarily result from its action as a competitive antagonist at muscarinic acetylcholine receptors in the central nervous system. While biperiden exhibits binding affinity for all muscarinic receptor subtypes, it demonstrates relative selectivity for the M1 receptor subtype compared to non-selective antagonists like scopolamine. This pharmacological profile is significant because M1 receptors are predominantly postsynaptic and highly expressed in brain regions critical for cognitive processes, including the prefrontal cortex, hippocampus, and other limbic structures. The M1 receptor selectivity underlies biperiden's ability to induce more specific cognitive deficits with fewer peripheral side effects compared to non-selective muscarinic antagonists [2] [3].
At the neural circuit level, biperiden-induced M1 receptor blockade disrupts cholinergic neurotransmission in pathways originating from the basal forebrain that project to the hippocampus and cortex. These pathways are known to play crucial roles in attention, learning, and memory processes. The disruption leads to altered neuronal excitability and impaired synaptic plasticity, particularly affecting the cellular mechanisms underlying working memory and short-term memory formation. Research indicates that biperiden specifically impairs delay-dependent memory performance in tasks such as delayed non-matching to position, without affecting zero-second delay performance, suggesting a specific effect on mnemonic processes rather than general task performance [2].
The differentiation between biperiden and scopolamine is crucial for understanding their respective applications in modeling cognitive impairment. Scopolamine, as a non-selective muscarinic antagonist, blocks all muscarinic receptor subtypes (M1-M5), resulting in widespread behavioral disruption that includes not only cognitive deficits but also significant effects on sensory processing, motor function, motivation, and attention. This broad spectrum of action complicates the interpretation of scopolamine's specific effects on memory processes. In contrast, biperiden's relative M1 selectivity produces a more constrained behavioral profile, primarily affecting short-term memory with minimal impact on attention, motivation, or basic sensory-motor functions at appropriate doses [2].
The diagram below illustrates the differential mechanisms and effects of biperiden compared to scopolamine:
The Delayed Non-Matching to Position task is a well-validated operant conditioning procedure for assessing short-term memory in rodents, and it has demonstrated particular sensitivity to biperiden-induced cognitive deficits. This protocol requires specialized operant conditioning chambers equipped with two retractable levers, a central food receptacle for reward delivery, and appropriate control systems. The task is based on the principle that the animal must remember which lever was presented as a sample after a variable delay period and then respond to the opposite lever for reward. The delay-dependent nature of the impairment caused by biperiden provides evidence for a specific effect on mnemonic processes rather than general performance deficits [2].
Food Restriction: Implement a mild food restriction protocol to maintain animals at approximately 90% of free-feeding weight to ensure motivation for food rewards. Provide ad libitum access to water throughout the study.
Magazine Training: Conduct initial sessions where food pellets are delivered non-contingently according to a variable-time schedule (e.g., 30-90 seconds) to establish association between pellet delivery and the food receptacle.
Lever Press Training: Train animals on a continuous reinforcement schedule (CRF) where each lever press results in pellet delivery until stable responding is established (typically 3-5 sessions).
DNMTP Task Training:
Biperiden Preparation: Prepare fresh this compound solution in sterile saline at appropriate concentrations. For rats, the effective dose for inducing delay-dependent memory impairment is 3 mg/kg administered intraperitoneally [2].
Administration Timing: Administer biperiden or vehicle 30 minutes prior to behavioral testing to coincide with peak central nervous system effects.
Testing Protocol: Conduct DNMTP testing sessions with variable delays presented in pseudorandom order. Include sufficient trials at each delay interval (typically 8-10) to obtain reliable performance measures.
Control Conditions: Always include vehicle-treated control groups in parallel with drug-treated animals to account for any non-specific effects of handling and injection procedures.
To assess potential effects of biperiden on sensorimotor function and motivation, Fixed Ratio (FR5) and Progressive Ratio (PR10) tasks can be implemented alongside DNMTP testing. These tasks provide important controls to distinguish specific cognitive effects from general performance deficits.
Appropriate statistical analysis is essential for interpreting the effects of this compound on cognitive performance. For DNMTP data, use a two-way repeated measures ANOVA with treatment (biperiden vs. vehicle) as the between-subjects factor and delay interval as the within-subjects factor. This approach allows detection of the critical treatment × delay interaction that characterizes delay-dependent memory impairment. Follow significant main effects or interactions with appropriate post-hoc tests (e.g., Tukey's HSD or Bonferroni-corrected t-tests) to compare specific delay intervals. For FR5 and PR10 tasks, independent t-tests or one-way ANOVA are typically sufficient to detect potential group differences in sensorimotor performance and motivation [2].
The characteristic pattern indicating a specific memory impairment with biperiden treatment includes:
This pattern contrasts with the effects of non-selective muscarinic antagonists like scopolamine, which typically impair performance across all delay intervals (including zero-second delays) and additionally affect attention, motivation, and sensorimotor function [2].
Table 2: Comparative Effects of Biperiden and Scopolamine on Behavioral Measures in Rodents
| Behavioral Measure | Biperiden Effect | Scopolamine Effect | Interpretation |
|---|---|---|---|
| DNMTP Accuracy (0s delay) | No impairment | Significant impairment | Biperiden spares basic task comprehension |
| DNMTP Accuracy (long delays) | Delay-dependent impairment | Delay-dependent + delay-independent impairment | Biperiden specifically affects memory |
| FR5 Inter-response Time | Increased only at high doses (10 mg/kg) | Increased at moderate doses (0.3-1 mg/kg) | Biperiden has less sensorimotor disruption |
| PR10 Break Point | No significant effect | Reduced at higher doses | Biperiden does not affect motivation |
| Attention Task Performance | No significant effect | Impaired at moderate doses | Biperiden has minimal attentional effects |
Dose Selection: For initial studies in rats, begin with 3 mg/kg this compound administered intraperitoneally 30 minutes before testing. This dose has been validated to produce reliable memory impairment without significant peripheral side effects. Conduct dose-response studies (e.g., 1, 3, and 10 mg/kg) when establishing the model in a new laboratory or with different rodent strains.
Strain Considerations: While biperiden's effects have been demonstrated in Wistar rats, researchers should verify appropriate dosing in other strains (e.g., Sprague-Dawley, Long-Evans) or in mice, as metabolic differences may affect drug sensitivity.
Control Procedures: Include appropriate positive controls (e.g., scopolamine groups) when initially establishing the model to verify task sensitivity to cholinergic manipulation.
Variable Effects: If biperiden fails to produce the expected delay-dependent impairment, verify drug preparation procedures, injection timing, and task parameters. Ensure delay intervals are sufficiently long (up to 32 seconds) to detect delay-dependent effects.
Unexpected Performance Deficits: If animals show impairments at zero-second delays, consider potential effects on motivation or sensorimotor function by including FR5 and PR10 tasks in the assessment battery.
Training Difficulties: If animals fail to acquire the DNMTP task, ensure adequate magazine and lever press training, verify food restriction levels, and simplify the task (e.g., begin with shorter delays) before introducing drug manipulations.
Extrapyramidal symptoms are a common side effect of antipsychotic medications, and biperiden is an effective acute intervention.
Biperiden is a non-selective muscarinic receptor antagonist [1] [2]. It works by inhibiting acetylcholine and enhancing dopamine signaling in the central nervous system, thereby restoring the dopaminergic-cholinergic balance disrupted by antipsychotic drugs [1] [2].
The diagram below illustrates this core mechanism and the resulting pharmacological effects.
For controlling acute EPS caused by other medicines, the standard adult oral dose is 2 mg one to three times per day [3] [4]. Dosing must be individualized based on patient response and tolerance.
Key Considerations:
Recent preclinical studies have indicated biperiden's potential to modify epileptogenesis, leading to an ongoing Phase III clinical trial investigating its use in preventing post-traumatic epilepsy (PTE) [5] [6].
The "BIPERIDEN trial" is a multicenter, double-blinded, placebo-controlled study designed to evaluate the efficacy and safety of biperiden in preventing PTE after moderate or severe traumatic brain injury (TBI) [5] [6].
1. Study Population & Inclusion Criteria
2. Intervention & Dosing
3. Primary Outcomes & Follow-up
The workflow for this clinical trial is summarized below.
Successful application of biperiden, whether in clinical practice or research, requires careful attention to safety.
Biperiden is contraindicated in patients with:
Use with extreme caution in patients with:
The side effects of biperiden are primarily dose-dependent and related to its anticholinergic activity. The table below summarizes the most common and serious adverse effects.
| Effect Category | Specific Adverse Effects | Clinical Notes |
|---|---|---|
| Common Peripheral | Dry mouth, blurred vision, constipation, urinary retention [3] [1] [4] | Manage with dose adjustment or symptomatic care. |
| Common Central Nervous System | Drowsiness, dizziness, disorientation [3] [1] [4] | Patients should avoid driving or operating machinery. |
| Serious Neuropsychiatric | Confusion, agitation, visual hallucinations, delirium, euphoria [3] [1] [4] | More common in elderly; may require drug discontinuation. |
| Overdose Symptoms | Hyperthermia, dilated pupils, tachycardia, respiratory depression, coma [1] [4] | Overdose mimics atropine intoxication; specific antagonist is physostigmine [1] [4]. |
Biperiden remains a cornerstone for the acute management of drug-induced extrapyramidal symptoms. The ongoing rigorous clinical trial for post-traumatic epilepsy prevention highlights how established drugs can be repurposed for novel, impactful indications. For researchers and clinicians, careful adherence to dosing protocols and vigilant monitoring for anticholinergic side effects are paramount for safe and effective use.
Conditioned Place Preference (CPP) represents a fundamental behavioral paradigm in preclinical neuroscience research that measures the rewarding or aversive properties of pharmacological substances by assessing an animal's learned association between a distinct environmental context and the interoceptive effects of a drug. This powerful technique operates on the principles of Pavlovian conditioning, where a previously neutral stimulus (the distinct environment) becomes associated with the unconditioned stimulus (the drug's effects), eventually eliciting a conditioned response (preference for the drug-paired environment) [1]. The CPP paradigm has become exceptionally valuable for studying substance use disorders, with extensive research demonstrating its reliability in assessing the reward potential of various drug classes including psychostimulants, opioids, and other substances of abuse [2] [1].
The biological relevance of CPP stems from the evolutionary importance of Pavlovian learning mechanisms that enable organisms to form predictive relationships between environmental cues and biologically significant events. This form of learning allows animals to anticipate rewards or dangers and adjust their behavior accordingly to enhance survival prospects [1]. In the context of drug addiction research, CPP effectively models how drug-associated environments can trigger relapse through context-induced craving, making it particularly relevant for understanding the persistent nature of addiction and developing intervention strategies [1]. The mesolimbic dopamine system, originating from the ventral tegmental area and projecting to the nucleus accumbens and other limbic structures, has been consistently implicated as a critical neural substrate mediating CPP expression for most drugs of abuse [2].
This compound is an anticholinergic agent that functions as a selective muscarinic M1 receptor antagonist, primarily used clinically in the management of Parkinson's disease and extrapyramidal symptoms induced by antipsychotic medications. While the search results do not contain specific studies on this compound in CPP paradigms, its pharmacological profile suggests potential research applications in investigating the role of muscarinic cholinergic transmission in reward processing and addiction-related behaviors. The chemical identifier for this compound is CID 197083 according to PubChem records [3].
The scientific rationale for investigating this compound in CPP experiments stems from growing evidence that acetylcholine signaling modulates dopamine-mediated reward processes through complex interactions within the mesolimbic system. Muscarinic receptors, particularly the M1 subtype, are densely expressed in brain regions critically involved in reward processing, including the nucleus accumbens (NAc), prefrontal cortex, and ventral tegmental area. Previous research has demonstrated that cholinergic agents can influence the rewarding properties of various drugs of abuse, suggesting that this compound may modulate the acquisition or expression of drug-induced place preference through its antagonistic actions at muscarinic receptors [2] [1].
Table: Key Pharmacological Properties of this compound
| Parameter | Specification | Research Relevance |
|---|---|---|
| Chemical Formula | C₂₄H₃₅NO₄ | Molecular structure for analytical methods |
| PubChem CID | 197083 [3] | Reference for chemical identification |
| Primary Mechanism | Muscarinic M1 receptor antagonist | Cholinergic modulation of reward pathways |
| Clinical Applications | Parkinson's disease, Drug-induced extrapyramidal symptoms | Context for translational research |
| Therapeutic Class | Anticholinergic, Antiparkinson agent | Indicates CNS penetration |
The CPP apparatus typically consists of a rectangular chamber divided into multiple compartments with distinct visual, tactile, and olfactory cues to create discriminable environments. A common configuration employs a three-compartment design with two larger conditioning chambers (differing in wall color/patterns, floor texture, and possibly scent) connected by a smaller neutral central chamber [2] [1]. The apparatus must be constructed with materials that permit easy cleaning between subjects to prevent olfactory contamination, and should include removable doors or gates to confine animals to specific compartments during conditioning sessions. Automated tracking systems using video cameras and computer software are essential for precise measurement of time spent in each compartment, with infrared beam arrays or similar technology providing additional validation of animal position.
Critical technical specifications include appropriate chamber dimensions (typically 30 × 30 × 30 cm for rodent studies), controlled illumination levels (50-100 lux depending on rodent strain and photoperiod), and minimal background noise (below 60 dB) to prevent environmental stress. The floor textures might include variously sized grids, bars, or hole patterns in different compartments, while visual cues typically employ different wall colors (commonly black vs. white) or patterns (stripes vs. dots). Before initiating experiments, researchers should validate that the apparatus demonstrates no inherent bias in compartment preference in drug-naïve animals, or alternatively employ a biased design that accounts for natural preferences [2] [1].
The standard CPP protocol consists of three sequential phases conducted over 10-14 days, with all behavioral testing performed during the same circadian period to minimize variability. The habituation phase (Day 1) involves placing drug-naïve animals in the central chamber with access to all compartments for 15-20 minutes to establish baseline preferences. The time spent in each compartment is recorded, and animals showing extreme preferences (>80% of time in one chamber) may be excluded or assignments adjusted accordingly [2] [1].
During the conditioning phase (Days 2-7), animals receive alternating injections of this compound or vehicle according to their assigned group, followed by confinement to the designated compartment for 30-45 minutes. A standard alternating schedule includes drug-pairing on Days 2, 4, and 6, with vehicle-pairing on Days 3, 5, and 7. The post-conditioning test (Day 8) is conducted in a drug-free state, with animals placed in the central chamber and allowed free access to all compartments for 15 minutes while time spent in each chamber is recorded. For studies investigating effects on extinction or reinstatement, additional test sessions may be conducted over subsequent days or weeks [2] [1].
Table: Experimental Groups for this compound CPP Studies
| Group | Pre-treatment | Conditioning Drug | Compartment Assignment | Research Question |
|---|---|---|---|---|
| Control | Vehicle | Vehicle | Unbiased/Biased | Baseline preference |
| Biperiden Alone | Vehicle | This compound | Unbiased/Biased | Intrinsic reward effects |
| Drug Only | Vehicle | Drug of Abuse | Unbiased/Biased | Reference CPP |
| Acquisition Test | Biperiden before conditioning | Drug of Abuse | Unbiased/Biased | Effect on learning phase |
| Expression Test | Biperiden before post-test | Drug of Abuse | Unbiased/Biased | Effect on memory recall |
This compound should be prepared fresh daily in sterile physiological saline (0.9% NaCl) or appropriate vehicle, with solutions protected from light due to potential photosensitivity. Recommended administration routes include intraperitoneal (IP) or subcutaneous (SC) injection, with typical injection volumes of 5-10 mL/kg for rodents to ensure accurate dosing. Based on existing literature for similar anticholinergic compounds, a dose-range finding study should include 0.1, 1.0, and 5.0 mg/kg this compound to evaluate both efficacy and potential side effects, with doses selected based on the specific research question and target engagement requirements.
For studies investigating effects on acquisition of drug-context associations, this compound should be administered 15-30 minutes before each conditioning session with the drug of abuse. When studying effects on expression of established preference, this compound should be given 15-30 minutes before the post-conditioning test. Appropriate vehicle control groups must be included to distinguish pharmacological effects from non-specific influences of the injection procedure. Researchers should monitor for acute anticholinergic effects (altered locomotion, stereotypies, or changes in general behavior) that might confound interpretation of place preference, and consider including additional behavioral assays to control for potential effects on locomotor activity or anxiety-like behaviors [4].
The primary dependent variable in CPP experiments is the time spent in the drug-paired compartment during the post-conditioning test compared to baseline. The most common approach calculates a preference score using one of two methods: (1) time in drug-paired compartment on test day minus time in same compartment during baseline, or (2) time in drug-paired compartment minus time in vehicle-paired compartment on test day [1]. A significant increase in preference score indicates a conditioned place preference, while a decrease suggests conditioned place aversion. Data should be presented as mean ± SEM preference scores for each experimental group, with statistical comparisons performed using appropriate parametric (e.g., paired t-tests within groups, ANOVA between groups) or non-parametric tests based on data distribution and experimental design.
Secondary measures include locomotor activity (total distance traveled during test sessions) to control for potential effects of this compound on general activity that might confound interpretation of place preference, and compartment transition frequency to assess potential anxiolytic or anxiogenic effects. For comprehensive analysis, researchers should also calculate percent preference ([time in drug-paired chamber / total time in all chambers] × 100) to facilitate comparisons across studies with different test durations. When using a biased design, additional analysis should account for initial compartment preference to distinguish true drug-induced preference from reduction of natural aversion [2] [1].
Appropriate sample size estimation is critical for robust CPP experiments, with most studies requiring 8-12 animals per group to detect moderate effects with 80% power at α = 0.05, based on typical effect sizes in previously published CPP research. The statistical analysis plan should specify primary comparisons, which typically include within-group comparisons of pre- vs. post-conditioning preference (paired t-tests) and between-group comparisons of preference scores (one-way or two-way ANOVA followed by appropriate post-hoc tests). For studies with multiple time points (e.g., acquisition, expression, extinction), repeated measures ANOVA is recommended to account for within-subject correlations.
Researchers should implement appropriate correction for multiple comparisons when examining multiple doses or time points, with Tukey's HSD or Bonferroni corrections applied to maintain family-wise error rate. Data should be tested for normality (e.g., Shapiro-Wilk test) and homogeneity of variance (e.g., Levene's test) before parametric analysis, with non-parametric alternatives (e.g., Kruskal-Wallis with Dunn's post-test) employed when assumptions are violated. Outlier identification should be predefined in the experimental protocol, typically using methods such as Grubb's test or defining outliers as values exceeding ±2 SD from the group mean, with explicit reporting of any excluded data points [4] [1].
Proper implementation of control conditions is essential for valid interpretation of this compound effects in CPP paradigms. The minimal control requirements include: (1) Vehicle control group receiving the same administration regimen but with this compound vehicle; (2) Unconditioned control group that receives this compound and vehicle in a non-paired manner to control for non-associative effects; and (3) Apparatus control to verify no inherent bias in chamber preference. For studies investigating modulation of drug reward, additional control groups should receive the target drug of abuse alone to establish baseline CPP magnitude [2] [1].
The choice between biased and unbiased design approaches represents a critical methodological consideration. In an unbiased design, drug-paired compartment assignment is random regardless of initial preference, while in a biased design, the drug is paired with the initially non-preferred compartment. Each approach has advantages: unbiased designs minimize potential confounding by natural preferences, while biased designs may better model the transition from aversion to preference often observed in addiction. Recent evidence suggests that for many drugs including opioids, both designs produce similar outcomes, but researchers should explicitly report their design choice and rationale [2] [1]. Additional methodological controls should include counterbalancing of compartment assignments across animals and testing during consistent circadian periods to minimize variability.
Interpretation of this compound effects in CPP requires careful consideration of several potential confounding factors. Locomotor effects represent a particular concern with anticholinergic compounds, as alterations in general activity can influence time allocation between compartments independent of preference. This concern can be addressed by including simultaneous measures of locomotor activity and statistical approaches that control for activity differences. State-dependent learning represents another potential confound, where the internal state created by this compound during conditioning becomes part of the contextual association; this can be evaluated through drug-state matching between conditioning and test phases.
Researchers should also consider the temporal relationship between this compound administration and behavioral testing, as the compound's pharmacokinetic profile will influence its effective window of action. Pilot studies establishing the time course of this compound's central effects are recommended when no published data are available. Additionally, dose-response characterization is essential, as muscarinic antagonists may produce biphasic effects on reward processes depending on concentration and specific receptor subtypes engaged. The potential for conditioned taste aversion or other off-target effects should be evaluated through appropriate control experiments when interpreting suppression of drug-induced CPP [4] [1].
The following diagram illustrates the complete experimental workflow for evaluating this compound in CPP studies, integrating both temporal organization and key decision points:
The application of This compound in conditioned place preference paradigms offers a valuable approach for investigating cholinergic modulation of reward processes and potential therapeutic applications in substance use disorders. These detailed protocols provide researchers with a comprehensive framework for designing, executing, and interpreting CPP studies with this muscarinic antagonist. The methodological considerations outlined address common challenges in CPP research while enabling systematic evaluation of this compound's effects on different phases of reward learning and memory.
Future applications of these protocols may include combination studies with known drugs of abuse to assess this compound's potential modulatory effects, dose-response characterization to establish its intrinsic rewarding or aversive properties, and mechanistic investigations combining CPP with neurobiological techniques such as microdialysis, electrophysiology, or imaging to elucidate neural circuits involved in its behavioral effects. The standardized approaches described will facilitate comparison across laboratories and contribute to the growing understanding of cholinergic systems in reward processing and addiction pathology.
Understanding the stability profile of Biperiden Lactate is crucial for its handling and analysis. The primary degradation products identified result from hydrolysis and oxidation.
Table 1: Identified Degradation Products of Biperiden
| Degradation Condition | Number of Major Degradation Products Identified | Key Findings |
|---|---|---|
| Acidic Hydrolysis (0.1 M HCl) | 2 | The most significant degradation pathway; two major products formed [1]. |
| Alkaline Hydrolysis (0.1 M NaOH) | 1 | One major degradation product observed [1]. |
| Oxidative Degradation (3% H₂O₂) | 1 | One major degradation product observed [1]. |
| Thermal Degradation (70°C) | 0 | No significant degradation under dry heat [1]. |
| Photolytic Degradation | 0 | No significant degradation under UV-Vis light [1]. |
This validated method effectively separates Biperiden from its degradation products and excipients, making it suitable for stability testing [1].
Table 2: Validated HPLC Parameters for Biperiden Assay
| Parameter | Specification |
|---|---|
| Column | Waters Symmetry C8 (150 mm x 3.9 mm, 5 µm) [1] |
| Mobile Phase | Methanol - Sodium Dihydrogen Phosphate Buffer (50 mM, pH 3) (55:45, v/v) [1] |
| Ion-Pair Reagent | 1-Heptanesulfonic acid sodium salt (0.005 M) [1] |
| Flow Rate | 1.0 mL/min [1] |
| Detection Wavelength | 205 nm [1] |
| Temperature | Ambient (25°C) [1] |
| Injection Volume | 20 µL [1] |
| Retention Time of Biperiden | ~7.5 minutes [1] |
FAQ 1: What is the most labile condition for biperiden, and how should I prepare my samples?
FAQ 2: My biperiden peak has a tailing factor or is co-eluting with other compounds. How can I improve the separation?
FAQ 3: How do I know if my analytical method is stability-indicating?
This workflow outlines the key steps for conducting a forced degradation study on this compound.
Procedure:
The table below summarizes two stability-indicating HPLC methods suitable for the analysis of biperiden in bulk form and pharmaceutical dosage forms.
| Parameter | Method 1: Stability-Indicating Assay [1] [2] | Method 2: Routine Analysis [3] |
|---|---|---|
| Analytical Technique | HPLC-UV | HPLC-UV |
| Detection Wavelength | 205 nm [1] [2] | 205 nm [3] |
| Column | Symmetry C8 (150 mm x 3.9 mm, 5 µm) [1] [2] | Conventional C18 reversed-phase [3] |
| Mobile Phase | Methanol: Buffer (50:50, v/v) [1] [2] | Acetonitrile: Buffer [3] |
| Buffer Composition | 50 mM Sodium Dihydrogen Phosphate + 5 mM 1-Heptanesulfonic Acid Sodium Salt, pH adjusted to 2.50 with phosphoric acid [1] [2] | Not specified in detail |
| Flow Rate | 1.0 mL/min [1] [2] | Not specified |
| Linearity Range | 0.5 - 25 µg/mL [2] | 2 - 6 µg/mL [3] |
| Injection Volume | 20 µL [1] | Not specified |
| Runtime | Not specified | Rapid |
| Key Application | Stability-indicating method for bulk and dosage forms; separates drug from degradation products [1] [2]. | Routine analysis of solid dosage forms [3]. |
For researchers aiming to develop a robust, stability-indicating method, the following detailed protocol from Mohammadi et al. is highly recommended.
The following workflow outlines a logical approach to diagnosing and resolving common problems encountered during biperiden HPLC method development and use.
The following table categorizes the known adverse effects of biperiden based on clinical data. This information is crucial for identifying and grading adverse events (AEs) during trials [1] [2] [3].
| Side Effect Category | Specific Adverse Effects | Clinical Characteristics & Notes |
|---|---|---|
| Common Anticholinergic Effects | Dry mouth, blurred vision, constipation, urinary retention, drowsiness, nausea [1] [2] [3]. | Often manageable; may diminish with continued use. Taking with food can reduce gastric irritation [2] [4]. |
| Serious/Nervous System Effects | Anxiety, confusion, agitation, hallucinations, disturbed behavior, euphoria, disorientation, memory impairment, seizures, irregular heartbeat, hypotension [1] [3] [4]. | Requires immediate medical attention. Elderly patients are at higher risk for confusion and hallucinations [5]. |
| Signs of Overdose | Central anticholinergic syndrome: dilated pupils, warm/dry skin, facial flushing, fever, tachycardia, delirium, combativeness, progressing to stupor, coma, and respiratory arrest [1] [4]. | A medical emergency. Treatment is symptomatic and supportive; physostigmine may be considered in severe cases [4]. |
A proactive monitoring plan is essential for patient safety and data quality. The table below outlines key considerations [1] [5] [4].
| Monitoring Area | Recommended Protocol & Actions |
|---|---|
| Baseline Assessment | Document medical history for conditions worsened by anticholinergics (e.g., glaucoma, prostate disorders, heart arrhythmias, epilepsy). Confirm no contraindications exist [1] [2]. |
| Ongoing Vital Signs & Physical Exam | Monitor heart rate and blood pressure (for tachycardia, arrhythmias, postural hypotension). Assess for decreased sweating, especially in warm environments (risk of heat stroke) [2] [3] [4]. |
| Cognitive & Psychiatric Evaluation | Regularly assess for new or worsening confusion, hallucinations, agitation, or mood changes. Use structured assessments if available. Elderly patients require heightened vigilance [1] [5]. |
| Functional Capacity | Counsel patients that biperiden may cause drowsiness, dizziness, or blurred vision. Advise caution when driving or operating machinery [1] [2]. |
| Concomitant Medications | Carefully review all other medications. High-risk interactions occur with other drugs having anticholinergic properties (e.g., TCAs, phenothiazines, some antihistamines) and CNS depressants (e.g., alcohol, opioids) [1] [2] [4]. |
For any clinical trial, a clear pathway for detecting, documenting, and reporting adverse events is mandatory. The following diagram illustrates the standard workflow for handling AEs, from identification to regulatory reporting.
Integrating the following points into your trial protocol can enhance safety and data integrity:
The table below summarizes the core quantitative data on biperiden's protein binding and metabolism for your reference [1] [2].
| Parameter | Summary of Findings |
|---|---|
| Protein Binding | Approximately 60% of biperiden is bound to plasma proteins [1]. |
| Metabolism Site | Primarily in the liver via hydroxylation [1] [2]. |
| Metabolism Enzymes | Specific Cytochrome P450 (CYP) enzymes not definitively established in search results. |
| Bioavailability | Approximately 33% (oral) due to significant first-pass metabolism [1]. |
| Elimination Half-Life | Ranges from 18 to 24 hours [1]. |
| Route of Elimination | Metabolites are primarily excreted via the kidneys [1]. |
Detailed experimental findings and methodologies provide deeper insight for troubleshooting and designing your own studies.
A 2017 study investigated biperiden's potential to inhibit acetylcholinesterase (AChE), revealing an uncompetitive mechanism [3] [4].
The same study used computational docking to predict how biperiden interacts with AChE [3].
The diagram below illustrates this molecular interaction.
Q1: What is the clinical significance of biperiden's high protein binding? High protein binding can influence the drug's distribution and the amount of free, active compound available. It may potentially lead to interactions with other drugs that compete for the same protein binding sites.
Q2: How does first-pass metabolism affect my in vivo experiments? The low oral bioavailability means that plasma concentrations after oral administration will be significantly lower than the ingested dose. This is crucial for dose-calculation in animal studies and for interpreting the differences between in vitro and in vivo results.
Q3: Are there known drug-drug interactions related to biperiden's metabolism? Yes. The central and peripheral anticholinergic effects of biperiden may be increased when combined with other drugs possessing anticholinergic properties, such as tricyclic antidepressants, some antihistamines, and other antipsychotics [1] [2].
Q4: What are the major challenges in experimental work with biperiden?
For researchers, recognizing biperiden overdose is critical for ensuring laboratory safety and designing toxicology studies. The table below consolidates key symptoms and management strategies based on clinical literature.
| Aspect | Details |
|---|---|
| General Symptom Category | Anticholinergic toxidrome (central and peripheral symptoms) [1] [2]. |
| Key Cardiovascular Symptoms | Tachycardia (fast heart rate), irregular heartbeat, low blood pressure, cardiogenic shock, circulatory arrest at extreme doses [1] [3] [4]. |
| Key Central Nervous System Symptoms | Anxiety, hallucinations, confusion, agitation, delirium, hyperactivity, seizures, severe drowsiness, loss of consciousness, coma, respiratory arrest (central origin) [1] [3] [4]. |
| Key Peripheral Symptoms | Dry mouth, warm/flushed/hot skin, enlarged pupils (mydriasis), blurred vision, decreased sweating, urinary retention, constipation, foul-smelling breath [1] [3] [2]. |
| Primary Clinical Management | 1. Supportive Care: Maintain airway, breathing, and circulation; may require artificial ventilation [3] [4]. 2. GI Decontamination: Activated charcoal may be considered if presentation is early [3]. 3. Agitation/Seizure Control: Benzodiazepines are the preferred treatment [3]. 4. Antidote: Physostigmine is a specific antidote but is used with caution due to risks of cholinergic crisis and seizures [3]. |
For experimental design and dose-ranging studies, the following data from animal models provides a quantitative reference. Note that these doses are from animal studies and are not directly translatable to humans.
| Parameter | Species | Dose (Intravenous) | Effect | Source |
|---|---|---|---|---|
| Respiratory Arrest | Dog (under anesthesia) | 33 ± 10 mg/kg | Led to respiratory arrest, likely of central origin [4]. | Acta Pharmacol Toxicol (Copenh). 1979 |
| Circulatory Standstill | Dog (with artificial ventilation) | 45 ± 5 mg/kg | Caused circulatory standstill, characterized by decreased heart rate and left ventricular contractility [4]. | Acta Pharmacol Toxicol (Copenh). 1979 |
| Therapeutic Reference | Human (Oral) | Up to 16 mg/day | Maximum recommended daily therapeutic dose for Parkinson's disease [1]. | Mayo Clinic Drug Information |
Understanding biperiden's mechanism helps in designing experiments to study its effects and toxicity.
Biperiden is a muscarinic receptor antagonist [5]. Its primary mechanism involves:
The following diagram illustrates the neurochemical pathway involved in biperiden overdose and its effects on motor circuitry:
A 2023 preclinical study investigated biperiden's ability to antagonize cocaine's effects, providing a model for related research [7].
The following table summarizes two stability-indicating HPLC methods developed for biperiden in bulk and pharmaceutical forms, which can serve as a starting point for your own method development [1] [2].
| Parameter | Method 1 (Mohammadi et al., 2007) | Method 2 (Angelov et al., 2023) |
|---|---|---|
| Analyte Form | Biperiden (Bulk, Tablets, Injections) | Biperiden Hydrochloride (Solid Dosage) |
| Column | Waters Symmetry C8 (150 mm x 3.9 mm, 5 µm) | Conventional C18 Reversed-Phase |
| Mobile Phase | Methanol-Buffer (50:50, v/v) | Acetonitrile-Buffer |
| Buffer | 50 mM Sodium Dihydrogen Phosphate + 5 mM 1-Heptanesulfonic acid Na salt; pH 2.5 | Not specified in detail |
| Flow Rate | 1.0 mL/min | Not specified |
| Detection (UV) | 205 nm | 205 nm |
| Linearity Range | 0.5 - 25 µg/mL | 2 - 6 µg/mL |
| LOD / LOQ | 0.03 µg/mL / 0.1 µg/mL | Not specified |
If you are facing problems with low detection sensitivity, the following workflow can help you diagnose and resolve the issue. This diagram outlines a systematic approach to troubleshooting:
Here is a more detailed explanation of the common problems and their solutions, which incorporate general HPLC best practices [3] and principles applicable to basic drugs like biperiden [4]:
Problem: High Background Noise or Signal Instability
Problem: Peak Tailing or Broadening (Reduces Sensitivity)
Problem: Irreproducible Peak Areas
Q1: What is the most critical parameter for maximizing the sensitivity of Biperiden Lactate in UV detection? A1: The detection wavelength of 205 nm is critical, as used in both cited methods [1] [2] [5]. At this low UV range, the purity of your mobile phase components is paramount, as many solvents and impurities can absorb strongly and create a high background, reducing the signal-to-noise ratio.
Q2: How can I improve the peak shape for Biperiden, which is a basic compound? A2: As outlined in the troubleshooting guide, peak tailing for basic drugs is best mitigated by:
Q3: The compendial (e.g., USP) methods for Biperiden are not stability-indicating. Why is this important? A3: Non-stability-indicating methods (like titrimetric or simple UV assays) cannot distinguish the intact drug from its degradation products. The HPLC method by Mohammadi et al. was specifically validated as stability-indicating, meaning it can accurately quantify biperiden even in the presence of products formed under stress (e.g., acid, base, oxidative degradation). This is essential for reliable drug development and quality control [1] [2].
Biperiden is an anticholinergic agent that acts as a non-selective muscarinic acetylcholine receptor antagonist [1]. Its therapeutic effect in Parkinson's disease and for drug-induced extrapyramidal symptoms is primarily due to its central action in the brain [2]. However, by blocking muscarinic receptors throughout the body, it also causes peripheral side effects.
The table below summarizes the common peripheral side effects associated with Biperiden:
| Side Effect Category | Specific Side Effects |
|---|---|
| Ocular | Blurred vision, mydriasis (dilated pupils), precipitated narrow-angle glaucoma [1] [3] [4]. |
| Gastrointestinal | Dry mouth, constipation, gastric irritation, decreased bowel sounds, ileus [1] [3] [4]. |
| Genitourinary | Urinary retention [1] [3] [4]. |
| Cardiovascular | Tachycardia (fast heart rate), postural hypotension [1] [3] [4]. |
| Thermoregulation | Decreased sweating (anhidrosis), which can lead to hyperthermia or heat stroke in warm environments [1] [3] [4]. |
| Other | Flushing, warm/dry skin [3]. |
This mechanistic pathway illustrates how Biperiden's action leads to various peripheral side effects:
For researchers designing studies with Biperiden, here are key considerations and potential mitigation strategies.
| Challenge | Potential Mitigation Strategy | Rationale & Notes |
|---|---|---|
| High incidence of side effects confounds data | Dose Optimization: Use the lowest effective dose. Clinical studies often use 2 mg to 4 mg orally [5]. | Lower doses may provide central nervous system (CNS) effects with fewer peripheral side effects. A PK-PD model can help define the optimal dose [5]. |
| Subject safety and comfort | Proactive Monitoring & Environment Control: Monitor for hyperthermia, especially in warm settings. Ensure subjects are well-hydrated. | Biperiden impairs sweating [3]. This is a serious risk that requires proactive management in study protocols. |
| Need for precise PK/PD data | Therapeutic Drug Monitoring (TDM): Use a validated method (e.g., GC-MS) to track plasma levels [6]. | The therapeutic range is narrow (1–6.5 ng/mL); toxic level is ~13 ng/mL [6]. TDM helps correlate effects with drug exposure. |
| Drug interactions | Screen for Concomitant Medications: Avoid other drugs with anticholinergic properties (e.g., some antihistamines, TCAs) [1] [4]. | Coadministration can exacerbate peripheral side effects [1]. |
| Managing overdose in a study | Prepare an Emergency Protocol: Have acetylcholinesterase inhibitors (e.g., physostigmine) available as an antidote [1] [4]. | Overdose mimics atropine intoxication. A prepared response is critical for subject safety. |
For a robust study design, especially when developing a challenge model, detailed PK and PD sampling is crucial. The following workflow is adapted from a study in healthy elderly subjects [5]:
The following table summarizes the core parameters from a developed and validated stability-indicating HPLC-UV method for biperiden [1].
| Parameter | Specification / Condition |
|---|---|
| Analytical Technique | High Performance Liquid Chromatography with UV detection (HPLC-UV) |
| Column | Waters Symmetry C8 (150 mm × 3.9 mm i.d., 5 µm particle size) |
| Column Temperature | Ambient (25 °C) |
| Mobile Phase | Methanol–Sodium Dihydrogen Phosphate (50 mM) Buffer (50:50, v/v) |
| Mobile Phase pH | 4.5 (adjusted with phosphoric acid) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 205 nm |
| Injection Volume | 20 µL |
| Run Time | Not specified in available content |
| Sample Solvent | Mobile Phase |
This FAQ section addresses common issues based on the established method.
1. The peak shape for biperiden is broad or tailing. What should I do?
2. How can I demonstrate that my method is stability-indicating?
3. What are the critical physicochemical properties of biperiden to consider for method development?
The following table lists key properties that influence HPLC behavior, such as solubility, lipophilicity, and molecular structure [2].
| Property | Value / Description |
|---|---|
| Molecular Weight | 311.22 g/mol [2] |
| XLogP | 4.1 (Indicates high lipophilicity) [2] |
| Hydrogen Bond Donors | 1 [2] |
| Hydrogen Bond Acceptors | 2 [2] |
| Topological Polar Surface Area (TPSA) | 23.47 Ų [2] |
| Lipinski's Rule of Five | Zero rules broken [2] |
The diagram below outlines the key stages in developing and validating the biperiden HPLC method, based on the research study [1].
The search results provide a robust starting point, but a complete validation requires determining additional parameters like linearity, range, accuracy, precision (repeatability, intermediate precision), and robustness. For official standards, always consult the most recent versions of relevant pharmacopoeias.
Q: What are the known mechanisms by which this compound could interfere with my biochemical assays?
Research indicates two primary mechanisms of interference to consider:
Q: How can I investigate and confirm AChE inhibition by biperiden?
While a standard protocol for biperiden isn't published, you can adapt the well-established Ellman's method [1] [3].
Experimental Protocol: Investigating AChE Inhibition
| Aspect | Specification |
|---|---|
| Objective | To determine if this compound acts as an inhibitor of Acetylcholinesterase (AChE). |
| Assay Principle | Ellman's method: AChE hydrolyzes acetylthiocholine to thiocholine, which reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), a yellow anion measured at 412 nm [3]. |
| Key Reagents | AChE (e.g., electric eel, ≥1000 U/mg), acetylthiocholine chloride (substrate), DTNB (Ellman's reagent), this compound, phosphate buffer saline (PBS), pH 7.4 [1]. |
| Procedure | 1. Prepare reaction mixture with DTNB, AChE, PBS, and this compound. 2. Initiate reaction by adding substrate. 3. Measure absorbance immediately and after a fixed time (e.g., 2 minutes). 4. Calculate enzyme activity using the extinction coefficient for TNB (ε = 14,150 L·mol⁻¹·cm⁻¹) [1]. | | Data Analysis | Create a Dixon plot (1/enzyme velocity vs. inhibitor concentration) at different substrate concentrations. Parallel lines indicate an uncompetitive inhibition mechanism. Calculate Ki from the plot [1]. |
This experimental workflow outlines the key steps:
Q: How can I mitigate interference from the lactate component in my assays?
For assays sensitive to lactate or LDH, you need to inactivate endogenous L-LDH or separate the analyte.
Experimental Protocol: Mitigating L-Lactate/LDH Interference
| Aspect | Specification |
|---|---|
| Objective | To eliminate interference from L-lactate and L-lactate dehydrogenase in a plasma assay. |
| Key Principle | Selective inactivation of L-LDH in the sample prior to the target assay. |
| Procedure | 1. To 500 µL of plasma sample, add 20 µL of a 5 mol/L Sodium Hydroxide (NaOH) solution. 2. This raises the pH to approximately 11.5, effectively inactivating L-LDH. 3. The sample is then ready for the downstream assay [2]. | | Validation | The performance of this sample prep method was validated by showing no interference from L-LDH in a D-lactate assay, with strong performance metrics (e.g., total CVs ≤ 3.2%) [2]. |
Q: What analytical techniques are recommended for separating biperiden from reaction mixtures?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most robust approach. It can separate biperiden from its potential degradation products and formulation excipients, ensuring an accurate measurement [4].
Validated HPLC Method for Biperiden Separation
| Parameter | Specification |
|---|---|
| Column | C8 (e.g., Waters Symmetry, 150 mm x 3.9 mm, 5 µm) |
| Mobile Phase | Methanol : Phosphate Buffer (65:35, v/v). Buffer: 50 mM sodium dihydrogen phosphate, pH 3, containing 2.5 mM 1-heptanesulfonic acid sodium salt. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 205 nm |
| Key Note | This method is proven to separate biperiden from its degradation products formed under stress conditions (acid, base, oxidation) [4]. |
The following table summarizes the core interference concepts and solutions:
| Interference Type | Cause | Evidence & Solution |
|---|
| Enzymatic (AChE) | Biperiden acts as a weak, uncompetitive inhibitor. | Evidence: Ki = 1.11 mmol/L [1]. Solution: Use high substrate concentrations; confirm via Dixon plot. | | Lactate Component | L-LDH and L-lactate in assays. | Evidence: L-LDH causes analytical interference [2]. Solution: Inactivate L-LDH with NaOH sample prep. | | Analytical Specificity | Co-elution with degradants or excipients. | Evidence: Standard USP methods may be non-selective [4]. Solution: Use a stability-indicating HPLC-UV method. |
The table below summarizes a direct comparison between biperiden and two common alternatives, benztropine and amantadine, based on aggregated drug information.
| Feature | Biperiden | Benztropine | Amantadine |
|---|---|---|---|
| Primary Indications | Parkinson's disease; drug-induced extrapyramidal reactions [1] | All forms of Parkinson's disease; drug-induced extrapyramidal disorders (except tardive dyskinesia) [2] | Parkinson's disease (dyskinesia, OFF episodes); Influenza A [2] |
| Drug Class | Muscarinic receptor antagonist (Anticholinergic) [1] [3] | Anticholinergic / Antihistamine [2] [3] | Dopaminergic agent; NMDA receptor antagonist [4] |
| Mechanism of Action | Competitive antagonism of acetylcholine at cholinergic receptors in the corpus striatum [1] | Selective M1 muscarinic receptor antagonist; also increases dopamine availability by blocking its reuptake [3] | Dopaminergic activity; antagonism of NMDA receptors [4] |
| User Rating & Effect Profile | 8.0/10 (1 rating); 100% positive effect, 0% negative effect [2] | 6.8/10 (39 ratings); 56% positive effect, 28% negative effect [2] | 6.8/10 (59 ratings); 59% positive effect, 20% negative effect [2] |
| Common Side Effects | Agitation, confusion, hallucinations; peripheral atropine-like effects (mydriasis, dry mucous membranes, etc.) [3] | Not fully detailed in sources, but as an anticholinergic, shares similar peripheral side effect potential [2] | Nausea; other side effects not fully detailed in sources [2] |
| Pregnancy Category | Category C (Risk cannot be ruled out) [2] | Category N (Not classified) [2] | Category C (Risk cannot be ruled out) [2] |
Beyond its traditional uses, biperiden is being investigated for preventing post-traumatic epilepsy (PTE) after moderate or severe traumatic brain injury (TBI) [5]. This represents a significant potential application in neuroprotection.
The experimental workflow for this trial is summarized in the diagram below.
Understanding the safety profile of biperiden is critical for risk-benefit assessment in both established and novel applications.
Biperiden remains a well-established option for managing parkinsonism and neuroleptic-induced side effects. Its efficacy is supported by historical use, though direct comparative clinical data with alternatives is limited. The most significant recent development is its investigation as a potential anti-epileptogenic agent following TBI. This novel application, if proven effective in the ongoing Phase III trial, would substantially expand its therapeutic utility.
For researchers, the ongoing clinical trial (NCT04945213) provides a robust experimental protocol for evaluating biperiden's repurposing. For clinical use, careful patient selection is crucial to mitigate risks associated with its well-characterized anticholinergic adverse effects.
The table below summarizes the key cognitive profiles of biperiden and other muscarinic antagonists based on current clinical and experimental data.
| Drug Name | Receptor Selectivity | Reported Cognitive Effects | Key Experimental Findings |
|---|
| Biperiden | M1-preferential antagonist [1] | Selective impairment of episodic memory (immediate and delayed recall); minimal effects on attention or executive function at therapeutic doses [2] [1]. | • 2 mg & 4 mg oral doses in healthy volunteers: Significant, time-dependent impairment in a 15-word Verbal Learning Task, with effects peaking at 90 minutes and resolving by 4 hours [2]. • 4 mg oral dose: Reduced mismatch negativity (MMN), indicating impaired auditory sensory memory [1]. | | Scopolamine | Non-selective muscarinic antagonist [3] | Broad disruption of learning and long-term memory; used to model global amnesia [3] [4]. | Preclinical studies show it impairs memory consolidation in tasks like inhibitory avoidance in rats, similar to high-dose biperiden [4]. | | Pirenzepine | M1-selective antagonist [4] | Reportedly has no effect on memory consolidation in some animal models [4]. | Administered to rats post-training in an inhibitory avoidance task: No significant impairment in retention tested 24 hours later, unlike biperiden and scopolamine [4]. | | Oxybutynin | Nonselective muscarinic antagonist [5] [6] | Associated with cognitive decline in elderly patients, particularly in global function, semantic memory, and executive function [5]. | A large retrospective study in older adults linked antimuscarinic initiation to a 1.4x increased odds of decline in Mini-Mental State Exam (MMSE) scores [5]. | | Darifenacin | M3-selective antagonist [5] | Lower risk of central cognitive effects due to M3 selectivity and limited brain penetration [6]. | Clinical reviews suggest that M3-selective agents like darifenacin are preferable for elderly patients with overactive bladder due to a more favorable cognitive safety profile [6]. |
For researchers, the specifics of the experimental protocols are critical for interpreting the data. Here is a detailed look at the key studies.
This study provides robust, dose-response human data on biperiden's cognitive effects [2].
This study directly compares the effects of several selective and non-selective antagonists on memory formation [4].
The cognitive effects of these drugs are primarily mediated through the antagonism of muscarinic acetylcholine receptors (mAChRs) in the brain [3] [7]. The five subtypes (M1-M5) have different distributions and functions.
The diagram above illustrates the core signaling pathways. M1 receptor antagonism (the primary target of biperiden) disrupts the Gq/11 pathway, leading to reduced neuronal excitability and a blockade of the long-term potentiation (LTP) that is critical for memory formation [3] [1] [4]. In contrast, drugs that block presynaptic M2/M4 autoreceptors (like clozapine and olanzapine) can actually increase acetylcholine release by removing this inhibitory feedback, which can have pro-cognitive effects [8].
The table below summarizes the available data on the receptor activity and experimental use of biperiden compared to scopolamine.
| Feature | Biperiden | Scopolamine |
|---|---|---|
| Primary Receptor Target | Relatively selective M1 muscarinic receptor antagonist [1] | Non-selective antagonist at all five muscarinic receptor subtypes (M1-M5) [1] |
| Common Experimental Use | Modeling cholinergic mnemonic (memory) deficits in animals [1] | Gold standard for inducing memory impairments (the "scopolamine model") [1] |
| Behavioral Effects in Models | Produces relatively selective deficits in short-term memory and sensorimotor responding [1] | Induces diffuse behavioral disruption, affecting memory, attention, sensorimotor responding, and motivation [1] |
| Key Experimental Advantage | Limited peripheral side effects due to M1 selectivity and limited peripheral presence [1] | Widespread peripheral (e.g., reduced salivation) and central effects complicate data interpretation [1] |
The primary study comparing biperiden and scopolamine employed a comprehensive battery of operant tasks in rats to dissect their behavioral effects [1].
The following diagram illustrates the signaling pathways of muscarinic acetylcholine receptors, which are the target of biperiden.
This diagram shows that biperiden primarily antagonizes the M1 receptor, which is part of the M1-like group coupled to Gq proteins [2] [1]. In contrast, scopolamine non-selectively antagonizes all subtypes, including the M2-like group coupled to Gi proteins [2] [1].
For your comparison guide, the core distinction lies in biperiden's relative selectivity for the M1 receptor.
| Feature | Biperiden | Trihexyphenidyl |
|---|---|---|
| Primary Indications | Parkinson's disease, drug-induced extrapyramidal reactions [1] | Parkinson's disease, drug-induced extrapyramidal reactions [1] [2] |
| Drug Class | Anticholinergic (Antimuscarinic) [3] | Anticholinergic (Antimuscarinic) [2] |
| Receptor Selectivity | More selective for M₁ receptors [3] [4] | Less selective, binds M₁ and other subtypes [4] |
| Average User Rating | 8.0/10 (from 1 rating) [1] | 6.5/10 (from 24 ratings) [1] |
| Common Peripheral Side Effects | Dry mouth, blurred vision, constipation, urinary retention [3] | Dry mouth, blurred vision, constipation, urinary retention [2] |
| Key Central Side Effects | Sedation, dizziness, memory impairment, confusion [5] [3] | Dizziness, memory impairment, confusion; may exacerbate executive dysfunction [2] [6] |
| Elimination Half-Life | ~18 hours [7] | 5 to 10 hours (up to 33h in some studies) [2] |
| Pregnancy Category | Category C [1] | Category N (Not classified) [1] |
The tabulated data is supported by clinical trials and neuroimaging studies that provide a deeper understanding of their effects.
A key double-blind study in healthy volunteers compared the central and peripheral effects of single doses of biperiden (4 mg) and trihexyphenidyl (5 mg) [5]. The findings were largely similar for both drugs, with one notable exception:
The study concluded that, with the exception of subjective sedation, the side effect profiles of biperiden and trihexyphenidyl are not significantly different [5]. An older single-blind study on drug-induced parkinsonism also found both drugs to be highly effective with no significant difference in symptom control [8].
Recent functional near-infrared spectroscopy (fNIRS) research has provided visual evidence of trihexyphenidyl's impact on the brain. A 2022 study on patients with tremor-dominant Parkinson's disease found that those taking trihexyphenidyl showed:
These findings provide an imaging correlate for the prefrontal executive dysfunction (e.g., problems with set-shifting and memory retrieval) known to be caused by anticholinergics like trihexyphenidyl [6].
Both drugs are central anticholinergics, but they exhibit nuanced differences in how they interact with muscarinic receptors, which may explain their distinct clinical profiles.
The following diagram illustrates the core mechanism and key differential effects of both drugs on the central nervous system.
A rat study further investigated the binding properties, revealing that while both drugs cause amnesia, biperiden's binding to the muscarinic receptor is pseudo-irreversible, while trihexyphenidyl's is reversible [4]. This fundamental difference in receptor interaction may contribute to variations in their duration of action and side effect profiles.
The choice between biperiden and trihexyphenidyl should be guided by specific patient factors and clinical goals:
The search results detail two primary clinical trials investigating new therapeutic applications for biperiden. The table below summarizes their core objectives and statuses.
| Trial Focus | Phase & Design | Primary Objective | Reported Status |
|---|---|---|---|
| Preventing Post-Traumatic Epilepsy (PTE) [1] | Phase III, Randomized, Double-blind, Placebo-controlled [1] | Evaluate efficacy and safety of biperiden in preventing PTE after moderate or severe Traumatic Brain Injury (TBI) [1] | Ongoing; results not posted [1] |
| Cognitive Challenge Model [2] | Phase I, Randomized, Double-blind, Placebo-controlled, Cross-over [2] | Characterize the pharmacodynamics (effects on memory/attention) and pharmacokinetics of IV biperiden in healthy elderly subjects [2] | Completed (Aug 2022); results not posted [2] |
The trials were designed with rigorous methodologies to ensure reliable and interpretable results.
Post-Traumatic Epilepsy Prevention Trial [1]:
Cognitive Challenge Model Trial [2]:
Biperiden is a selective antimuscarinic agent, and its therapeutic effects are linked to its action on specific muscarinic acetylcholine receptor (mAChR) subtypes [3] [4]. The diagram below illustrates the relevant signaling pathways.
Key interactions based on preclinical research include [3]:
The most significant current limitation is the absence of published outcome data.
For the most current information, you can monitor the clinical trial registries:
The table below summarizes the core characteristics of two key analytical methods for biperiden.
| Feature | GC-MS Method [1] | HPLC-UV Method [2] [3] |
|---|---|---|
| Primary Application | Therapeutic Drug Monitoring (TDM) in human plasma | Quality control (QC) of bulk API and pharmaceutical dosage forms (tablets, injections) |
| Detection Principle | Mass Spectrometry (MS) | Ultraviolet (UV) |
| Detection Wavelength | N/A | 205 nm [2] [3] |
| Linear Range | 0.5 - 15 ng/mL [1] | 0.5 - 25 µg/mL (equivalent to 500 - 25,000 ng/mL) [3] |
| Limit of Quantification (LOQ) | 0.5 ng/mL [1] | 0.1 µg/mL (equivalent to 100 ng/mL) [3] |
| Sample Matrix | Human plasma [1] | Bulk drug substance, tablets, injections [2] |
| Sample Preparation | Salt-Assisted Liquid-Liquid Microextraction (SALLME) [1] | Dissolution in mobile phase/diluent, filtration [2] |
| Key Advantage | High sensitivity for low concentrations in complex biological matrices; provides structural confirmation. | Well-suited for high-concentration samples; stability-indicating; simpler and more cost-effective for QC. |
Here is a deeper look into the methodologies for both the GC-MS and HPLC procedures as described in the literature.
This method is optimized for extracting and detecting very low concentrations of biperiden in the complex human plasma matrix.
The following diagram illustrates the workflow for the GC-MS method:
This method is designed as a stability-indicating assay for pharmaceutical quality control.
The workflow for the HPLC-UV method and its stability-indicating capability is shown below:
Your choice between GC-MS and HPLC should be driven by the specific analytical question you need to answer.
Choose GC-MS when: Your work involves therapeutic drug monitoring (TDM) or pharmacokinetic studies. Its superior sensitivity and specificity make it the only suitable choice for accurately measuring the very low concentrations of biperiden found in biological fluids like plasma [1].
Choose HPLC-UV when: Your work focuses on quality control in a pharmaceutical setting. This includes assaying the raw material (bulk API), checking the dosage form uniformity, and especially stability studies . The HPLC-UV method is a validated, stability-indicating assay that is simpler, more cost-effective, and perfectly adequate for these high-concentration samples [2] [3].